molecular formula C11H15NO3S2 B14809773 N-(3-Cyclopropoxy-5-(methylthio)phenyl)methanesulfonamide

N-(3-Cyclopropoxy-5-(methylthio)phenyl)methanesulfonamide

Cat. No.: B14809773
M. Wt: 273.4 g/mol
InChI Key: CHHCEFBUJHFDEP-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-5-(methylthio)phenyl)methanesulfonamide: is an organic compound with the molecular formula C11H15NO3S2 and a molecular weight of 273.375 g/mol This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a methanesulfonamide group attached to a phenyl ring

Preparation Methods

The synthesis of N-(3-Cyclopropoxy-5-(methylthio)phenyl)methanesulfonamide involves several steps, typically starting with the preparation of the intermediate compounds. The synthetic route may include:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(3-Cyclopropoxy-5-(methylthio)phenyl)methanesulfonamide: can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Cyclopropoxy-5-(methylthio)phenyl)methanesulfonamide:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and other biological targets.

    Medicine: Research may explore its potential as a therapeutic agent for treating various diseases, particularly those involving inflammation or cancer.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(3-Cyclopropoxy-5-(methylthio)phenyl)methanesulfonamide exerts its effects depends on its specific interactions with molecular targets. Potential molecular targets include enzymes, receptors, and other proteins involved in various biological pathways. The compound may act by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

N-(3-Cyclopropoxy-5-(methylthio)phenyl)methanesulfonamide: can be compared with other similar compounds, such as:

The uniqueness of This compound

Properties

Molecular Formula

C11H15NO3S2

Molecular Weight

273.4 g/mol

IUPAC Name

N-(3-cyclopropyloxy-5-methylsulfanylphenyl)methanesulfonamide

InChI

InChI=1S/C11H15NO3S2/c1-16-11-6-8(12-17(2,13)14)5-10(7-11)15-9-3-4-9/h5-7,9,12H,3-4H2,1-2H3

InChI Key

CHHCEFBUJHFDEP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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